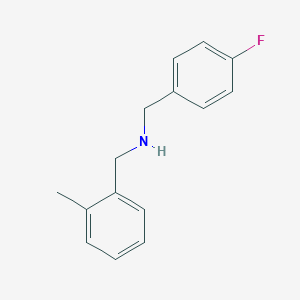
N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine is an organic compound that belongs to the class of benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine group. The specific structure of this compound includes a fluorine atom on the benzyl ring and a methyl group on the other benzyl ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzylamines with different functional groups.
科学研究应用
N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine can be used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The presence of the fluorine atom and the methyl group can affect its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
N-benzyl-N-methylamine: Lacks the fluorine and methyl substituents, making it less sterically hindered.
N-(4-chlorobenzyl)-N-(2-methylbenzyl)amine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
N-(4-fluorobenzyl)-N-(2-ethylbenzyl)amine: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine is unique due to the specific combination of the fluorine atom and the methyl group on the benzyl rings. This combination can influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-4-2-3-5-14(12)11-17-10-13-6-8-15(16)9-7-13/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGVBGWRZPZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
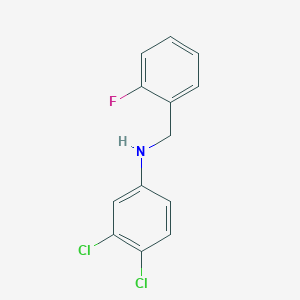
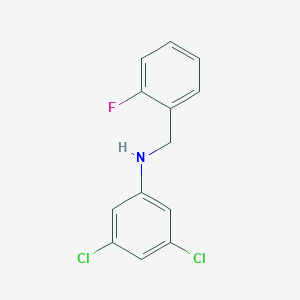
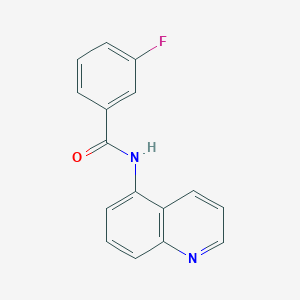
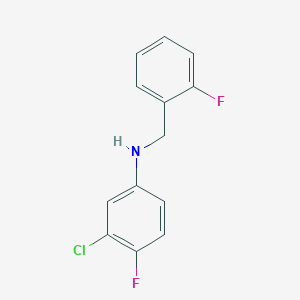
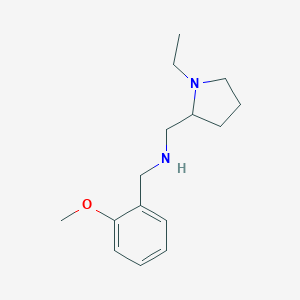
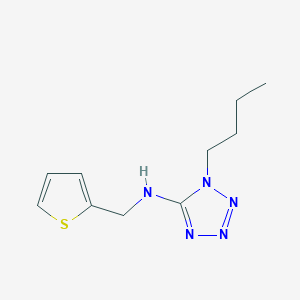
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
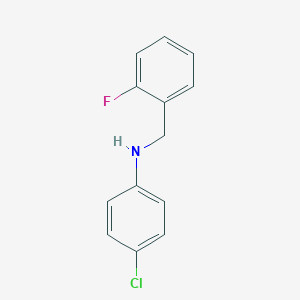
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)
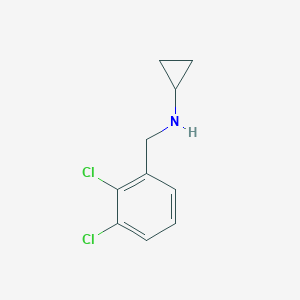
![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)
